molecular formula C16H24N4O B1418256 N-(3-Methoxypropyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine CAS No. 1172571-84-4

N-(3-Methoxypropyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine

Cat. No.: B1418256
CAS No.: 1172571-84-4
M. Wt: 288.39 g/mol
InChI Key: OKCBYDGVXFBUMJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a piperidine ring and a quinoxaline ring. Piperidine is a heterocyclic organic compound, which is a key building block in the synthesis of many pharmaceuticals . Quinoxaline is another heterocyclic compound that is often found in various dyes, pharmaceuticals, and organic semiconductors .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the piperidine and quinoxaline rings. Piperidine is a six-membered ring with one nitrogen atom, and quinoxaline is a bicyclic compound that consists of fused benzene and pyrazine rings .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperidine derivatives have been found to exhibit a wide range of biological activities, which suggests that they may undergo various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For instance, the presence of the piperidine ring could potentially make this compound a base, as piperidine itself is a strong base .

Scientific Research Applications

Synthesis of Novel Heterocyclic Systems

  • Research has explored the synthesis of new tetracyclic systems containing pyrrolobenzodiazepine and pyrrolobenzotriazepine moieties, connected by a spiro linkage to the piperidine nucleus. These compounds were synthesized through reactions between aromatic amines and 4-oxopiperidines, with maleic acid as a catalyst. This includes the synthesis of spiropyrrolo[1,2-a]quinoxaline-2,4′-piperidine and its derivatives (Artico et al., 1992).

Development of Potent and Selective c-Met/ALK Inhibitors

  • A series of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones were designed and tested for their pharmacological and antitumor properties. These compounds demonstrated significant potential as c-Met/ALK dual inhibitors, with specific examples showing potent, selective, and orally efficacious properties (Li et al., 2013).

Chemo-, Regio- and Stereoselective Synthesis of Hybrid Spiroheterocycles

  • Novel spiropiperidines and hybrid spiroheterocycles were synthesized via multi-component, 1,3-dipolar cycloaddition reactions in an ionic liquid. This process provided an efficient route for creating a diverse library of structurally complex molecules (Rajesh et al., 2012).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For instance, many piperidine derivatives are used as pharmaceuticals and their mechanisms of action often involve interactions with biological receptors or enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it. It’s always important to refer to the relevant Safety Data Sheets .

Future Directions

The future directions for research on this compound could potentially involve further exploration of its biological activities, given the known activities of many piperidine and quinoxaline derivatives .

Properties

IUPAC Name

N-(3-methoxypropyl)spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O/c1-21-12-4-9-18-15-16(7-10-17-11-8-16)20-14-6-3-2-5-13(14)19-15/h2-3,5-6,17,20H,4,7-12H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCBYDGVXFBUMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN=C1C2(CCNCC2)NC3=CC=CC=C3N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-Methoxypropyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
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N-(3-Methoxypropyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
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N-(3-Methoxypropyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
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N-(3-Methoxypropyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Reactant of Route 6
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N-(3-Methoxypropyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine

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